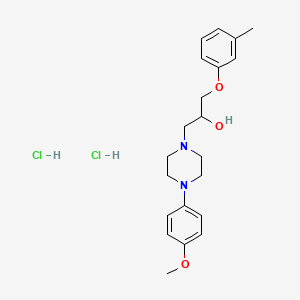

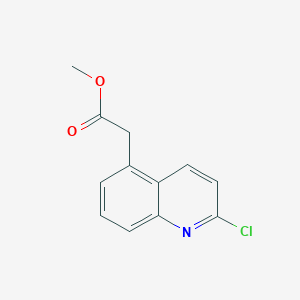

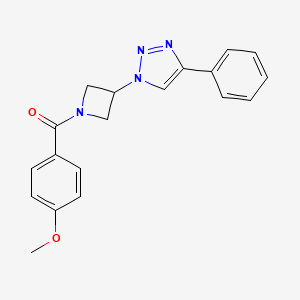

![molecular formula C7H10ClN3O2 B2637731 4,5,6,7-四氢吡唑并[1,5-a]嘧啶-6-羧酸;盐酸盐 CAS No. 2243508-27-0](/img/structure/B2637731.png)

4,5,6,7-四氢吡唑并[1,5-a]嘧啶-6-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride” is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine family . It is an attractive scaffold for designing biologically active compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines . This method provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core that can exist in syn and anti-configurations . The syn-configuration is conformationally stable, while the anti-configuration represents a conformationally labile system .Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Physical And Chemical Properties Analysis

The compound appears as a white crystalline powder . It has a molecular formula of C8H10N2O2 .科学研究应用

合成及衍生物形成

嘧啶衍生物:一项研究详细阐述了嘧啶并[1,2:2',3']吡唑并[1,5-a]嘧啶的合成,通过与乙酰丙酮和乙酰乙酸乙酯的反应引入了新的环系,得到相应的衍生物。这展示了该化合物在创建新型嘧啶结构中的作用 (Elnagdi、Sallam 和 Ilias,1975)。

羧酰胺合成:另一项研究重点关注 6-烷基-7-氧代-4,5,6,7-四氢吡唑并[1,5-c]嘧啶-3-羧酰胺的合成方法的开发,进一步扩展了吡唑并[1,5-c]嘧啶衍生物的化学用途和合成应用 (Lombar 等,2014)。

电化学研究:对相关化合物的电化学氧化研究,例如在热解石墨电极上的氧嘌呤醇(一种衍生物),揭示了复杂的氧化机制和在电化学传感器或氧化过程中的潜在应用 (Dryhurst,1976)。

基于吡唑的嘧啶骨架:对基于吡唑的嘧啶骨架合成的研究表明它们在药物设计中的潜力,突出了该化合物在药物化学和治疗剂开发中的相关性 (Ajani 等,2019)。

缩合反应

- 与衣康酸和马来酸酐缩合:取代的 5-氨基-4-芳基吡唑与衣康酸缩合反应的研究证明了取代的四氢吡唑并[1,5-a]嘧啶的形成,说明了该化合物在形成具有材料科学和有机合成潜在应用的杂环结构中的作用 (Filimonov 等,2013)。

作用机制

While the exact mechanism of action of this compound is not explicitly mentioned in the search results, it is noted that it has been used in the synthesis of the powerful BTK inhibitor, zanubrutinib . This suggests that it may have potential applications in the treatment of diseases where BTK is a target.

未来方向

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules is indicated . They possess structural lability due to the low energy of the conformational transition, which gives them the ability to adjust to the active site of the desired target . This suggests that they could be further explored for their potential in drug development.

属性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-8-6-1-2-9-10(6)4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSPFYULJTJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C(=CC=N2)N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

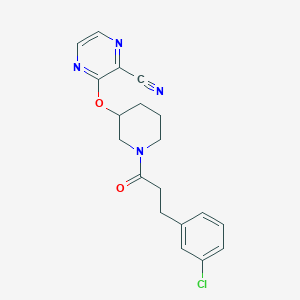

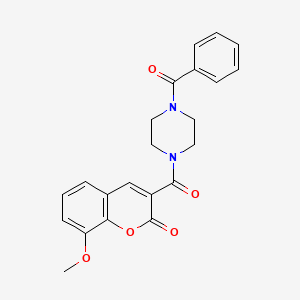

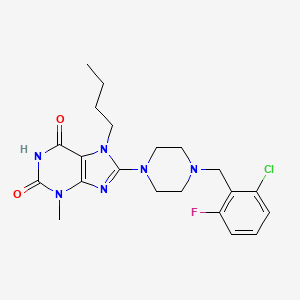

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

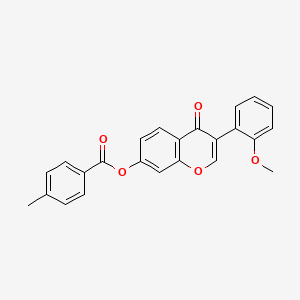

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)